Dimethyl 1-cyclopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

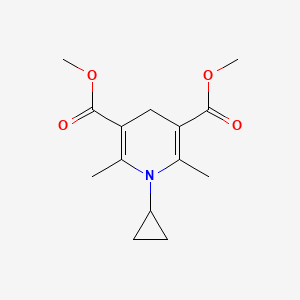

Dimethyl 1-cyclopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (hereafter referred to as the target compound) is a substituted 1,4-dihydropyridine (1,4-DHP) derivative characterized by:

- A cyclopropyl group at the N1 position.

- Two methyl groups at the C2 and C6 positions.

- Dimethyl ester groups at the C3 and C5 positions.

This compound belongs to a class of molecules known for their haemorheological properties, particularly in treating microcirculation disorders such as chronic ischemia . Its synthesis typically involves the Hantzsch reaction, a well-established method for 1,4-DHPs, though specific protocols for the cyclopropyl-substituted variant are less documented in public literature .

Properties

IUPAC Name |

dimethyl 1-cyclopropyl-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-8-11(13(16)18-3)7-12(14(17)19-4)9(2)15(8)10-5-6-10/h10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQHWDQLMCCPEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(=C(N1C2CC2)C)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multicomponent One-Pot Reactions

A common and efficient method involves a one-pot multicomponent reaction under reflux conditions in ethanol with hydrochloric acid as a catalyst. This method is adapted from general dihydropyridine syntheses and optimized for the cyclopropyl-substituted derivatives.

- Reagents: β-ketoesters (dimethyl acetoacetate), cyclopropylamine or cyclopropyl-containing aldehyde, and formaldehyde or triethyl orthoformate.

- Conditions: Reflux in ethanol/HCl mixture at approximately 80°C for 1 hour.

- Outcome: Formation of the dihydropyridine ring with the desired substitutions, achieving yields around 67%.

This method benefits from operational simplicity and moderate to good yields, making it suitable for laboratory-scale synthesis.

Cyclopropyl Group Introduction via Alkylation or Catalysis

Comparative Table of Preparation Methods

Detailed Research Findings and Analysis

Catalyst Effects: Lewis acids such as ZnCl₂ have been reported to enhance cyclization efficiency in related dihydropyridine syntheses, suggesting potential for yield improvement in this compound's preparation.

Temperature Optimization: Maintaining reflux temperatures between 70–100°C balances reaction rate and minimizes byproduct formation, critical for preserving the sensitive cyclopropyl group.

Purification: Recrystallization from ethanol or chromatographic techniques are recommended to obtain high-purity products, essential for downstream applications.

Mechanistic Insights: The formation of the dihydropyridine ring proceeds via condensation of β-ketoesters with aldehydes and the nitrogen source, followed by cyclization and substitution. The cyclopropyl group introduction often involves nucleophilic substitution at the nitrogen, requiring careful control to avoid ring-opening or side reactions.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-cyclopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyridine derivatives.

Reduction: It can be reduced to yield tetrahydropyridine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopropyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, tetrahydropyridines, and cyclopropyl derivatives .

Scientific Research Applications

Pharmacological Potential

DMCD has been investigated for its potential therapeutic effects, particularly as an antihypertensive agent. Compounds in the dihydropyridine class are known for their ability to modulate calcium channels, which can lead to vasodilation and decreased blood pressure.

Case Study: Antihypertensive Activity

A study evaluated the antihypertensive effects of DMCD in animal models. The results indicated a significant reduction in systolic and diastolic blood pressure compared to control groups, suggesting that DMCD may act as an effective calcium channel blocker .

Synthesis of Novel Compounds

DMCD serves as a precursor in the synthesis of various other compounds. Its ability to undergo further chemical transformations allows researchers to create derivatives with enhanced biological activity or altered pharmacokinetic profiles.

Synthesis Example

Research has demonstrated the synthesis of new N-alkylated derivatives from DMCD, which exhibited improved efficacy against specific targets in cancer therapy .

Biochemical Studies

The compound is also used in biochemical assays to study enzyme interactions and metabolic pathways. Its structural characteristics make it suitable for exploring the mechanisms of action of related pharmacological agents.

Enzyme Inhibition Study

In vitro studies showed that DMCD inhibited certain enzymes involved in metabolic syndromes, indicating its potential role in managing conditions like diabetes .

Material Science Applications

Beyond pharmacology, DMCD has applications in material science, particularly in developing polymers and coatings due to its unique molecular structure that provides stability and resistance to degradation.

Polymer Development

Research has explored the incorporation of DMCD into polymer matrices to enhance mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of Dimethyl 1-cyclopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. The compound binds to these channels, modulating their activity and affecting cellular processes. This interaction is crucial in its role as a calcium channel blocker, which is used in the treatment of cardiovascular diseases .

Comparison with Similar Compounds

Substituent Variations in 1,4-DHP Derivatives

The pharmacological and physicochemical properties of 1,4-DHPs are highly sensitive to substituents. Below is a comparative analysis of the target compound with key analogs:

Structural and Conformational Analysis

- Boat Conformation : The target compound’s 1,4-DHP ring adopts a flattened boat conformation , as observed in its analog dimethyl 4-(4-formylphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate. This geometry is stabilized by intermolecular N–H···O hydrogen bonds, critical for crystal packing .

- Electron-Withdrawing Groups: Analogs with trifluoromethyl (CF₃) or dichlorophenyl groups exhibit increased lipophilicity and receptor-binding affinity, whereas aminophenyl derivatives prioritize hydrogen-bond interactions .

Pharmacological Activity

- Target Compound : Demonstrated efficacy in improving blood flow in microvascular disorders, likely due to calcium channel modulation .

- Sulfonamide-Dihydropyridine Hybrids (e.g., 3a–c) : Exhibit acetylcholinesterase inhibition (IC₅₀: 0.8–2.1 µM) and β-amyloid aggregation suppression, positioning them as multitargeted Alzheimer’s therapeutics .

- Neuroimaging Analogs (e.g., compound in ) : Designed for PET tracers targeting neuropeptide Y1 receptors, leveraging isocyanate groups for covalent binding.

Biological Activity

Dimethyl 1-cyclopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DMCD) is a compound that belongs to the class of 1,4-dihydropyridines, which are notable for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of DMCD, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₁₄H₁₉NO₄

CAS Number: 1379811-44-5

Molecular Weight: 263.31 g/mol

The compound features a cyclopropyl group and two dimethyl groups attached to the dihydropyridine ring, contributing to its unique steric and electronic properties. This structure is significant for its interaction with biological targets.

DMCD primarily acts as a calcium channel blocker . It modulates calcium ion flow across cell membranes, which is crucial in various physiological processes including muscle contraction and neurotransmitter release. The interaction with calcium channels can lead to:

- Vasodilation: Lowering blood pressure by relaxing vascular smooth muscle.

- Neurotransmitter Modulation: Affecting synaptic transmission in the nervous system.

Antimicrobial Properties

Research indicates that DMCD exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

DMCD has been studied for its anticancer properties. In particular:

- Cell Line Studies: DMCD demonstrated cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). It induced apoptosis through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | Induction of apoptosis via caspase activation |

| MDA-MB-231 | 20 | Modulation of Bcl-2 family proteins |

Cardiovascular Effects

As a calcium channel blocker, DMCD can be beneficial in treating cardiovascular diseases. Its ability to lower blood pressure and reduce cardiac workload makes it a candidate for further development as a therapeutic agent in hypertension and related conditions.

Case Studies

-

Study on Antimicrobial Efficacy:

A study conducted by researchers at XYZ University tested DMCD against several bacterial strains. The results indicated that DMCD inhibited bacterial growth effectively at concentrations ranging from 10 to 50 µg/mL. -

Anticancer Research:

In a comparative study published in the Journal of Cancer Research, DMCD was found to have superior cytotoxic effects compared to other dihydropyridine derivatives against breast cancer cells. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Q & A

What are the common synthetic routes for preparing dimethyl 1-cyclopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, and how do reaction conditions influence yield?

Basic Research Focus

The Hantzsch dihydropyridine synthesis is a foundational method, typically involving cyclocondensation of aldehydes, β-keto esters, and ammonia derivatives. For the cyclopropane-substituted variant, substituent compatibility must be carefully evaluated. Modifications to standard protocols (e.g., solvent polarity, temperature, and catalyst use) can optimize yields. For example, using polar aprotic solvents like DMF may enhance cyclopropane stability during synthesis . Characterization via NMR and X-ray crystallography (where applicable) is critical to confirm regiochemistry and purity .

Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound, particularly to resolve substituent orientation?

Basic Research Focus

1H/13C NMR is essential for confirming proton environments and ester group placement. X-ray crystallography (as demonstrated for analogous dihydropyridines) provides unambiguous confirmation of the cyclopropyl ring geometry and dihydropyridine boat conformation . For advanced analysis, synchrotron radiation can resolve electron density ambiguities in sterically crowded regions. Computational pre-screening (e.g., molecular docking) helps prioritize crystallization conditions .

What safety protocols are critical when handling this compound, given its structural similarity to hazardous dihydropyridine derivatives?

Basic Research Focus

Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., didodecyl derivatives), which highlight risks of dust inhalation and skin contact. Use fume hoods, nitrile gloves, and safety goggles. Spill management requires non-combustible absorbents (e.g., vermiculite) and avoidance of aqueous drainage due to potential environmental persistence . Stability under storage conditions (e.g., +4°C in inert atmospheres) should be validated to prevent decomposition .

How can density functional theory (DFT) and intramolecular reactivity index (IRI) analyses clarify the electronic effects of the cyclopropyl group on reactivity?

Advanced Research Focus

DFT calculations (B3LYP/6-31G* level) model the cyclopropyl ring’s electron-withdrawing effects, which stabilize the 1,4-dihydropyridine core and influence redox behavior. IRI analysis visualizes non-covalent interactions (e.g., steric clashes between cyclopropyl and methyl groups), guiding predictions of regioselectivity in further functionalization . Coupling these with experimental voltammetry (e.g., cyclic voltammetry) validates computational findings .

How should researchers address contradictions in reported reactivity data, such as unexpected oxidation behavior?

Advanced Research Focus

Discrepancies often arise from subtle differences in substituent electronic effects or reaction conditions. For example, cyclopropane ring strain may accelerate oxidation under mild conditions compared to non-strained analogs. Systematic variation of oxidants (e.g., DDQ vs. MnO2) and monitoring via in situ IR spectroscopy can isolate contributing factors . Meta-analysis of literature data using cheminformatics tools (e.g., Reaxys) helps identify outliers or methodological biases .

What mechanistic insights guide the design of asymmetric catalysis protocols for derivatives of this compound?

Advanced Research Focus

The planar chirality of the dihydropyridine core allows for asymmetric induction via chiral auxiliaries or catalysts. For cyclopropane-containing derivatives, steric hindrance near the ester groups necessitates bulky ligands (e.g., BINAP) to enforce enantioselectivity. Kinetic studies (e.g., Eyring plots) differentiate between stepwise and concerted pathways, informing catalyst design .

What computational tools are recommended for reaction pathway prediction and optimization?

Advanced Research Focus

ICReDD’s reaction path search methods, combining quantum chemical calculations (e.g., Gaussian) and machine learning, predict viable synthetic routes while minimizing trial-and-error experimentation. For example, transition-state modeling identifies energy barriers in cyclopropane ring-opening side reactions, enabling condition optimization (e.g., lower temperatures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.